molecular formula C18H19NO2 B5071460 4-(4-biphenylylacetyl)morpholine

4-(4-biphenylylacetyl)morpholine

Cat. No.: B5071460
M. Wt: 281.3 g/mol
InChI Key: KZHLRBJKICMOLB-UHFFFAOYSA-N
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Description

4-(4-Biphenylylacetyl)morpholine is a morpholine derivative characterized by a biphenylacetyl group attached to the morpholine ring. The biphenylylacetyl moiety likely enhances lipophilicity and π-π stacking interactions, influencing its solubility, reactivity, and biological activity .

Properties

IUPAC Name

1-morpholin-4-yl-2-(4-phenylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO2/c20-18(19-10-12-21-13-11-19)14-15-6-8-17(9-7-15)16-4-2-1-3-5-16/h1-9H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZHLRBJKICMOLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CC2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-biphenylylacetyl)morpholine typically involves the following steps:

    Formation of Biphenylacetyl Chloride: Biphenyl is first acetylated using acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form biphenylacetyl chloride.

    Nucleophilic Substitution: The biphenylacetyl chloride is then reacted with morpholine in the presence of a base such as triethylamine. This nucleophilic substitution reaction results in the formation of 4-(4-biphenylylacetyl)morpholine.

Industrial Production Methods

Industrial production of 4-(4-biphenylylacetyl)morpholine follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-(4-Biphenylylacetyl)morpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: The biphenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products

    Oxidation: Biphenylcarboxylic acid derivatives.

    Reduction: Biphenylmethanol derivatives.

    Substitution: Nitro-biphenyl or halogenated biphenyl derivatives.

Scientific Research Applications

4-(4-Biphenylylacetyl)morpholine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Materials Science: The compound is used in the synthesis of advanced materials, including polymers and liquid crystals, due to its unique structural properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme kinetics and receptor-ligand interactions.

    Industrial Applications: The compound is utilized in the development of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 4-(4-biphenylylacetyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenylacetyl group can fit into hydrophobic pockets of proteins, while the morpholine ring can form hydrogen bonds with amino acid residues. This dual interaction enhances the binding affinity and specificity of the compound, leading to its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Morpholine Derivatives

Table 2: Physicochemical Properties

Compound Name Melting Point (°C) Boiling Point (°C) Solubility Stability References
4-[(1,1'-Biphenyl)-4-ylsulfonyl]morpholine Not reported Not reported Soluble in CH₂Cl₂ Stable under inert conditions
4-(4-Nitrophenyl)morpholine 216 (predicted) 442 (predicted) Moderate in polar solvents Sensitive to reduction
4-(Phenylsulfonyl)morpholine Not reported Not reported High in DMSO Hygroscopic
Fomocine Not determined 105–106 (12 mmHg) Lipophilic Stable at RT

Key Research Findings and Functional Comparisons

Reactivity :

  • Sulfonyl Derivatives : Exhibit strong electron-withdrawing effects, enhancing electrophilic substitution reactivity (e.g., 4-[(1,1'-biphenyl)-4-ylsulfonyl]morpholine) .
  • Nitrophenyl Derivatives : The nitro group facilitates reduction to amines, making 4-(4-nitrophenyl)morpholine a versatile intermediate for antitumor agents .
  • Trifluoromethylphenyl Derivatives : The CF₃ group increases metabolic stability and lipophilicity, advantageous in medicinal chemistry .

Biological Activity: Compounds like 4-(4-nitrophenyl)morpholine are pivotal in anticancer drug discovery due to their ability to inhibit kinase activity . Fomocine’s phenoxymethylphenylpropyl group contributes to its local anesthetic properties by modulating sodium channel interactions .

Synthetic Utility :

  • 4-(Phenylsulfonyl)morpholine is a preferred building block for high-throughput screening due to its robust sulfonyl group, enabling diverse functionalization .

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